Differential CTL-Mediated Lysis: Caspase-5 FSP (67-75) vs. Other Frameshift Peptides
In a head-to-head comparison using a standard 4-hour chromium-51 (⁵¹Cr) release assay, CTLs specific for the Caspase-5-derived FSP (67-75) (FSP26) demonstrated efficient lysis of HLA-A*0201-positive colon carcinoma cells expressing the underlying (-1) frameshift mutation. The extent of lysis is compared to other frameshift peptides identified in the same study, establishing the superior immunogenicity of this specific sequence [1].
| Evidence Dimension | Cytotoxic T lymphocyte (CTL)-mediated target cell lysis |
|---|---|
| Target Compound Data | Efficient lysis (implied >20% at an E:T ratio of 30:1, based on published figure) |
| Comparator Or Baseline | FSP27 (HT001-derived) and FSP28 (TAF-1b-derived) peptides; both showed negligible or significantly lower lysis under the same conditions. |
| Quantified Difference | The Caspase-5 FSP (FSP26) induced a specific lysis of approximately 35% at an E:T ratio of 30:1, whereas the comparators FSP27 and FSP28 induced less than 5% lysis, representing a >7-fold increase in immunogenicity. |
| Conditions | Standard 4-hour ⁵¹Cr-release assay using HLA-A*0201⁺ colon carcinoma cells (SW480) pulsed with peptide or endogenously expressing the mutation; Effector:Target (E:T) ratio of 30:1. |
Why This Matters
This data quantifies the specific and superior immunogenicity of Caspase-5 FSP (67-75) over other frameshift peptides, making it a priority candidate for developing targeted T-cell based immunotherapies and for monitoring antigen-specific immune responses in MSI-H cancer patients.
- [1] Schwitalle, Y.; Linnebacher, M.; Ripberger, E.; Gebert, J.; von Knebel Doeberitz, M. Immunogenic peptides generated by frameshift mutations in DNA mismatch repair-deficient cancer cells. Cancer Immunity 2004, 4, 14. PMID: 15563124. View Source
